molecular formula C11H8OS B1304819 2-(Thiophen-2-yl)benzaldehyde CAS No. 99902-07-5

2-(Thiophen-2-yl)benzaldehyde

Cat. No. B1304819
Key on ui cas rn: 99902-07-5
M. Wt: 188.25 g/mol
InChI Key: MWYVQGTVFMAUOH-UHFFFAOYSA-N
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Patent
US04599341

Procedure details

To a solution of 3-bromothiophene (30 mmol) in tetrahydrofuran (20 mL) at -78° C. under nitrogen was added dropwise n-butyllithium in hexane (30 mmol). The mixture was stirred for 45 minutes and magnesium bromide etherate (45 mmol) was added portionwise. The reaction mixture was then allowed to warm to -20° C. over 45 minutes. This mixture was added to a suspension of di-μ-acetato-bis[2-(N-phenylformimidoyl)phenyl]dipalladium (15 mmol) [Onoue et al., J. Organometallic Chem., 43, pp. 431-436 (1972)] and triphenylphosphine (60 mmol) in benzene (250 mL) and the reaction mixture stirred at ambient temperature overnight. The cooled reaction mixture was quenched with 1N hydrochloric acid (175 mL), was stirred for 2.5 hours, filtered, and the phases separated. The aqueous phase was extracted with diethyl ether (2×150 mL) and the combined organic phases were washed with brine and dried over anhydrous sodium sulfate. After filtration, the solvent was removed in vacuo to give an oil which was purified by flash chromatography on silica gel eluted with ethyl acetate:hexane (3:97) to yield Compound 1a as an oil (Rf =0.4).
Quantity
30 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mmol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
45 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
di-μ-acetato-bis[2-(N-phenylformimidoyl)phenyl]dipalladium
Quantity
15 mmol
Type
reactant
Reaction Step Three
[Compound]
Name
Organometallic
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
60 mmol
Type
reactant
Reaction Step Five
Quantity
250 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:6]=[CH:5][S:4][CH:3]=1.C([Li])CCC.[CH3:12][CH2:13][CH2:14][CH2:15][CH2:16][CH3:17].[Br-].[Mg+2].[Br-].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[O:40]1CCC[CH2:41]1>C1C=CC=CC=1>[S:4]1[CH:5]=[CH:6][CH:2]=[C:3]1[C:14]1[CH:13]=[CH:12][CH:17]=[CH:16][C:15]=1[CH:41]=[O:40] |f:3.4.5|

Inputs

Step One
Name
Quantity
30 mmol
Type
reactant
Smiles
BrC1=CSC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
30 mmol
Type
reactant
Smiles
CCCCCC
Name
Quantity
20 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
Quantity
45 mmol
Type
reactant
Smiles
[Br-].[Mg+2].[Br-]
Step Three
Name
di-μ-acetato-bis[2-(N-phenylformimidoyl)phenyl]dipalladium
Quantity
15 mmol
Type
reactant
Smiles
Step Four
Name
Organometallic
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
60 mmol
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
250 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 45 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The cooled reaction mixture
CUSTOM
Type
CUSTOM
Details
was quenched with 1N hydrochloric acid (175 mL)
STIRRING
Type
STIRRING
Details
was stirred for 2.5 hours
Duration
2.5 h
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the phases separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with diethyl ether (2×150 mL)
WASH
Type
WASH
Details
the combined organic phases were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
After filtration
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
to give an oil which
CUSTOM
Type
CUSTOM
Details
was purified by flash chromatography on silica gel
WASH
Type
WASH
Details
eluted with ethyl acetate:hexane (3:97)

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
S1C(=CC=C1)C1=C(C=O)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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